2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-isopropyl-acetamide
Description
2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-isopropyl-acetamide is a pyrrolidine-based acetamide derivative characterized by its chiral (S)-configured benzyl-pyrrolidinyl and isopropyl substituents. The stereochemistry and substituent arrangement are critical for its biological interactions, as evidenced by its inclusion in patent literature focusing on therapeutic applications . However, commercial availability of this compound has been discontinued, suggesting challenges in synthesis, stability, or efficacy .
Properties
IUPAC Name |
2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-13(2)19(16(20)10-17)15-8-9-18(12-15)11-14-6-4-3-5-7-14/h3-7,13,15H,8-12,17H2,1-2H3/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKRVFOOXZLMGU-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(C1)CC2=CC=CC=C2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@H]1CCN(C1)CC2=CC=CC=C2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-isopropyl-acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of isatoic anhydride with 2-phenylethylamine to form an intermediate, which is then further reacted with other reagents to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like aluminum chloride to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-isopropyl-acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-isopropyl-acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-isopropyl-acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to interact with various proteins and enzymes, modulating their activity and resulting in therapeutic outcomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound’s structure can be compared to other 2-amino-N-substituted acetamides with distinct substituents:
| Compound Name | Substituents | Key Structural Features |
|---|---|---|
| 2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-isopropyl-acetamide | Benzyl-pyrrolidinyl, isopropyl | Chiral (S)-pyrrolidine, bulky lipophilic groups, potential for enantioselective binding |
| 2-Amino-N-(2,2,2-trifluoroethyl) acetamide | Trifluoroethyl | Electron-withdrawing CF₃ group, smaller substituent, enhanced metabolic stability |
| (S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-isopropyl-propionamide | Benzyl-pyrrolidin-2-ylmethyl, isopropyl | Alternative pyrrolidine substitution (2-ylmethyl vs. 3-yl), propionamide backbone |
| [(1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid | Acetyl-pyrrolidinyl | Acetylated pyrrolidine, potential for altered solubility and stability |
Key Observations:
- Stereochemical Influence : The (S)-configuration in the pyrrolidine ring may improve target binding compared to racemic mixtures or alternative stereoisomers, as seen in other chiral therapeutics .
- Backbone Modifications : Propionamide derivatives (e.g., in ) introduce a longer carbon chain, which could alter pharmacokinetics or binding kinetics .
Biological Activity
Receptor Interactions
The compound has shown promise in biological studies, particularly concerning its interactions with neurotransmitter systems. Its structural features, including the pyrrolidine ring and benzyl group, contribute to its potential biological activity and ability to cross biological membranes.
Neurotransmitter Modulation
2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-isopropyl-acetamide may modulate receptor activity, which could lead to analgesic or anti-inflammatory effects. While the specific pathways and molecular targets are still under investigation, preliminary studies suggest potential therapeutic applications.
Pharmacological Properties
The compound's unique structural configuration imparts distinct physicochemical properties and biological activities. Its combination of a benzyl-pyrrolidine core and an isopropyl acetamide moiety enhances its specificity in binding to molecular targets compared to similar compounds.
Lipophilicity and Membrane Permeability
The presence of the benzyl group enhances the compound's lipophilicity, potentially improving its ability to cross biological membranes. This property is crucial for its pharmacokinetic profile and potential therapeutic applications.
Comparative Analysis
To better understand the biological activity of this compound, it is helpful to compare it with structurally similar compounds:
| Compound | Structural Features | Unique Aspects | Potential Biological Impact |
|---|---|---|---|
| This compound | Pyrrolidine ring, benzyl group, acetamide moiety | Specific configuration enhances target binding | Potential neurotransmitter modulation |
| 2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-methyl-acetamide | Similar pyrrolidine and acetamide structure | Contains a methyl group instead of isopropyl | May have different receptor affinity |
| 2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-acetamide | Lacks the isopropyl group | Simpler structure | May affect binding affinity |
| N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide | Contains a chloro substituent | Different reactivity profile due to halogen presence | Potential for varied biological interactions |
This comparison highlights the unique aspects of this compound that contribute to its biological activity.
Research Limitations and Future Directions
While the compound shows promise, it is important to note that much of the research is still in preliminary stages. Further studies are needed to:
- Elucidate the specific molecular targets and pathways involved in its biological activity.
- Determine its efficacy and safety profile in various biological systems.
- Explore its potential therapeutic applications, particularly in areas related to neurotransmitter modulation and anti-inflammatory effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
